2-Methoxyethanimidamide
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Overview
Description
2-Methoxyethanimidamide is a chemical compound with the molecular formula C3H8N2O. It is a derivative of ethanimidamide, where a methoxy group is attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethanimidamide typically involves the reaction of methoxyacetonitrile with ammonia or an amine under controlled conditions. One common method includes the following steps:
Starting Material: Methoxyacetonitrile.
Reagent: Ammonia or an amine.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Product Isolation: The product is isolated by distillation or crystallization.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethanimidamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted ethanimidamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethanimidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxy group can enhance its binding affinity to target molecules, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropanimidamide: Similar structure with an additional carbon in the chain.
2-Phenoxyethanimidamide: Contains a phenoxy group instead of a methoxy group.
2-Methylpropanimidamide: Has a methyl group instead of a methoxy group.
Uniqueness
2-Methoxyethanimidamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of methoxy substitution on chemical and biological properties .
Properties
IUPAC Name |
2-methoxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSFMNAYWPDMBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402372 |
Source
|
Record name | 2-methoxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-73-4 |
Source
|
Record name | 2-methoxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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